![molecular formula C11H12BrN B13555710 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[310]hexane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state based on intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild temperatures.
Cyclization Reactions: Catalysts such as palladium or copper can be used to facilitate cyclization. Conditions may include elevated temperatures and inert atmospheres.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclohexanes.
Cyclization Reactions: Products include more complex bicyclic or polycyclic compounds.
Reduction Reactions: The major product is the corresponding hydrogenated azabicyclohexane.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to these targets, while the azabicyclohexane scaffold provides structural rigidity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group but shares the azabicyclohexane scaffold.
3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a difluorophenyl group instead of a bromophenyl group.
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
Clave InChI |
SGZGYHORYYBOLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CNC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




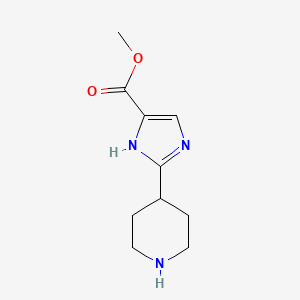
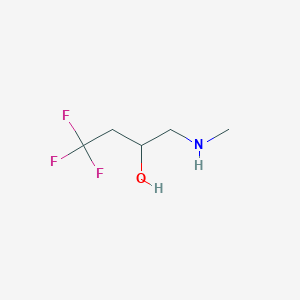
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
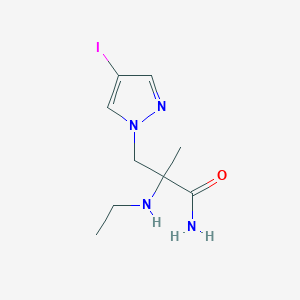
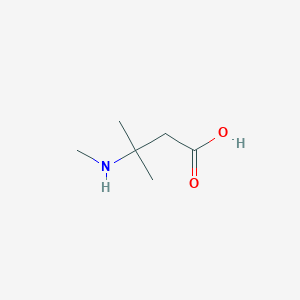
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
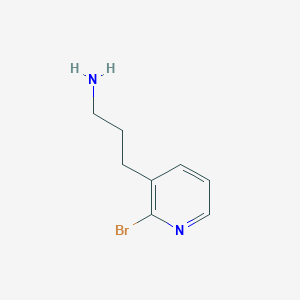
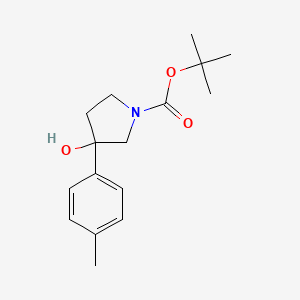
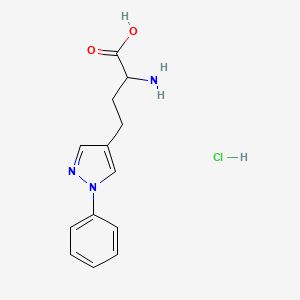
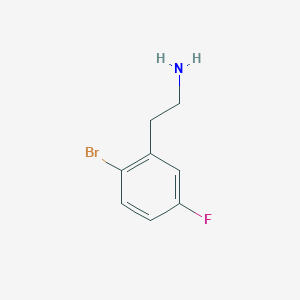

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
